

1,2-Dithiane Derivatives as Potential Anticancer Agents: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,2-Dithiane

Cat. No.: B1220274

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Disclaimer: Scientific literature with a specific focus on the anticancer properties of **1,2-dithiane** derivatives is limited based on current search results. The following application notes and protocols are based on studies of the closely related 1,2-dithiolane derivatives, which serve as a valuable proxy for understanding the potential of sulfur-containing cyclic compounds in cancer therapy. Researchers should interpret these findings with the consideration that the six-membered **1,2-dithiane** ring may exhibit different biological activities compared to the five-membered 1,2-dithiolane ring.

Introduction

1,2-dithiolane derivatives have emerged as a promising class of compounds in anticancer research. Their mechanism of action is often linked to the induction of oxidative stress within cancer cells, primarily through the inhibition of key antioxidant enzymes like Thioredoxin Reductase (TrxR). The overexpression of TrxR is a known factor in cancer development and drug resistance, making it a viable therapeutic target. This document provides an overview of the cytotoxic effects of certain 1,2-dithiolane derivatives, their mechanism of action, and detailed protocols for their in vitro evaluation.

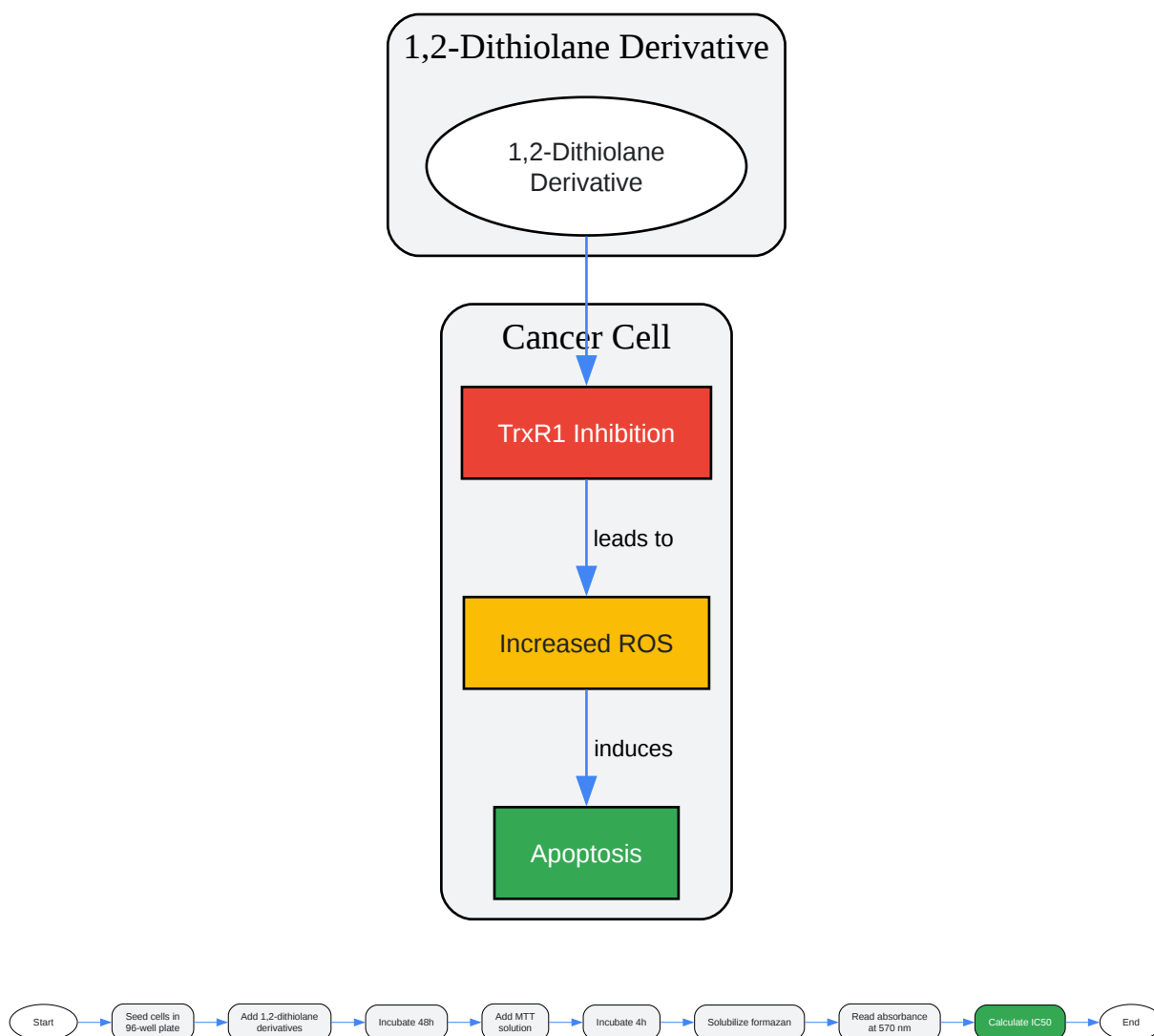
Data Presentation

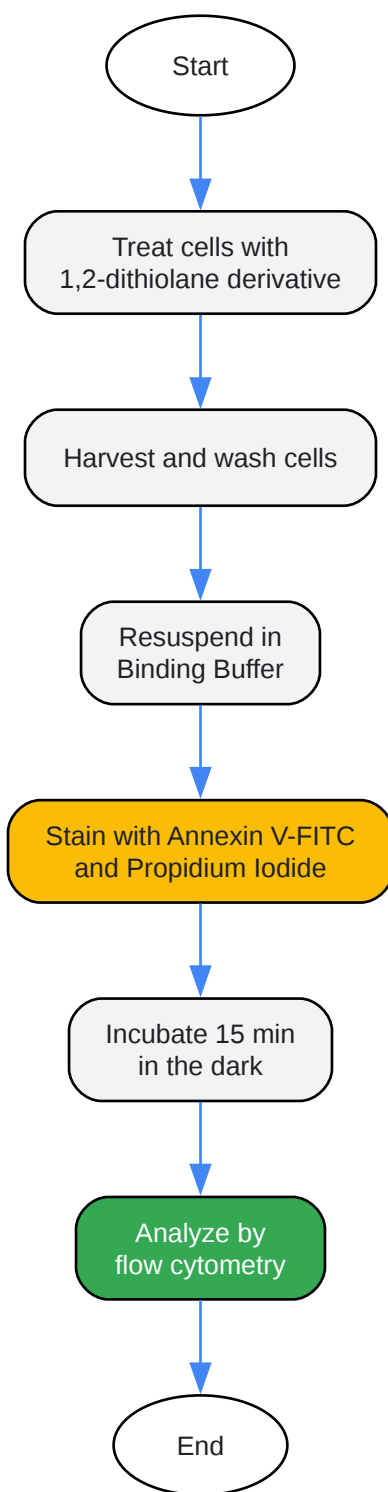
The cytotoxic activity of 1,2-dithiolane derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Asparagusic acid analog 2k	HeLa	Cervical Cancer	< 1	[1]
Hep G2	Liver Cancer	< 1	[1]	
4T1	Breast Cancer	< 1	[1]	
MDA-MB-231	Breast Cancer	< 1	[1]	
MDA-MB-453	Breast Cancer	< 1	[1]	
A549	Lung Cancer	< 1	[1]	
HT1080	Fibrosarcoma	< 1	[1]	
HEK293	Normal Kidney	< 1	[1]	
Asparagusic acid analog 2j	HeLa	Cervical Cancer	> 10	[1]
Hep G2	Liver Cancer	> 10	[1]	
4T1	Breast Cancer	> 10	[1]	
MDA-MB-231	Breast Cancer	> 10	[1]	
MDA-MB-453	Breast Cancer	> 10	[1]	
A549	Lung Cancer	> 10	[1]	
HT1080	Fibrosarcoma	> 10	[1]	
HEK293	Normal Kidney	~ 5	[1]	

Signaling Pathways and Mechanisms of Action

1,2-dithiolane derivatives can exert their anticancer effects through the inhibition of Thioredoxin Reductase 1 (TrxR1). TrxR1 is a crucial enzyme in the thioredoxin system, which maintains cellular redox balance. Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis. The presence of a Michael acceptor moiety in combination with the 1,2-dithiolane ring appears to be critical for potent TrxR1 inhibition and cytotoxic activity.[\[1\]](#)





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References

- 1. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
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